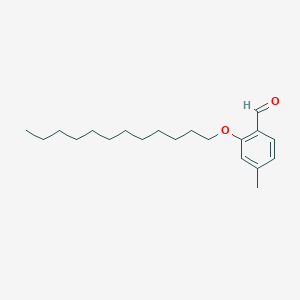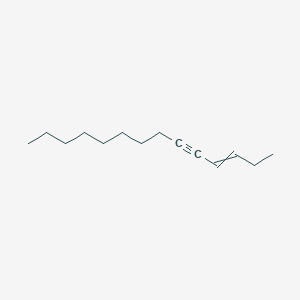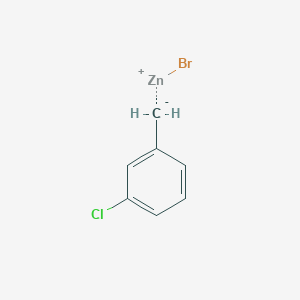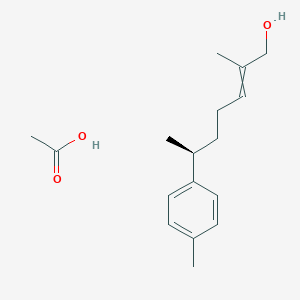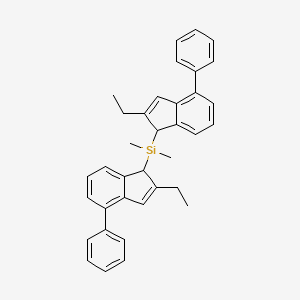
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety linked to an oxazol-5(4H)-one ring, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
科学研究应用
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces cell death through oxidative damage.
相似化合物的比较
Similar Compounds
Nitrofurazone: A related compound with similar antimicrobial properties.
Nifuroxazide: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran compound with antiprotozoal activity.
Uniqueness
(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a nitrofuran moiety with an oxazol-5(4H)-one ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H8N2O5 |
|---|---|
分子量 |
284.22 g/mol |
IUPAC 名称 |
(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O5/c17-14-11(8-10-6-7-12(20-10)16(18)19)15-13(21-14)9-4-2-1-3-5-9/h1-8H/b11-8- |
InChI 键 |
WCBGXIFIOVRXGJ-FLIBITNWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



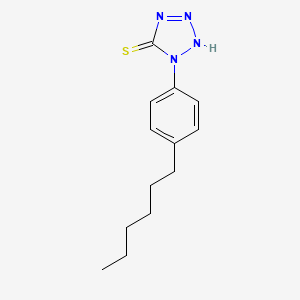

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)

